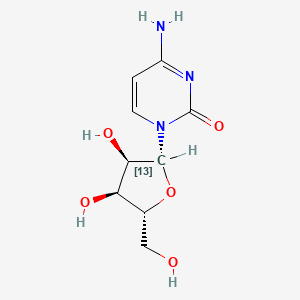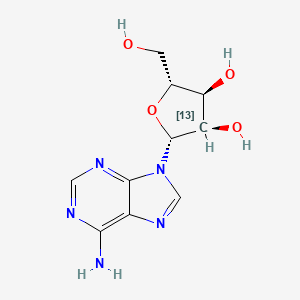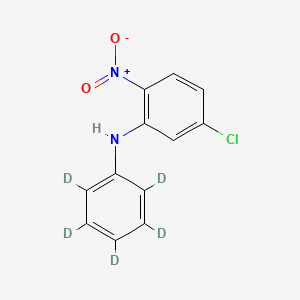
Cytidin-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine-13C is a nucleoside analog, which is a type of compound that mimics the structure of naturally occurring nucleosides. These compounds are often used in various scientific and medical applications due to their ability to interfere with nucleic acid synthesis.
Wissenschaftliche Forschungsanwendungen
Cytidine-13C has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Cytidine-13C, also known as 1’-13CCytidine or 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one, primarily targets the Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
Cytidine-13C interacts with its target by getting phosphorylated by the Uridine-cytidine kinase 2. This interaction leads to the formation of cytidine monophosphate (CMP), which is a critical component in the synthesis of RNA .
Biochemical Pathways
The primary biochemical pathway affected by Cytidine-13C is the pyrimidine salvage pathway . This pathway recycles pyrimidines to form nucleotide monophosphates, which are then used in the synthesis of RNA and DNA . The downstream effects include the production of necessary nucleotides for cellular processes such as replication and transcription.
Pharmacokinetics
It is known that the bioavailability of cytidine analogues can be influenced by rapid metabolism by enzymes such as cytidine deaminase
Result of Action
The action of Cytidine-13C leads to the production of CMP, a critical component in the synthesis of RNA. This can influence various cellular processes, including protein synthesis and cell replication .
Action Environment
The action, efficacy, and stability of Cytidine-13C can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as cytidine deaminase, can affect the metabolism and hence the efficacy of Cytidine-13C . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Biochemische Analyse
Biochemical Properties
Cytidine-13C interacts with various enzymes, proteins, and other biomolecules. It is phosphorylated by uridine-cytidine kinase 2 . This enzyme does not phosphorylate deoxyribonucleosides or purine ribonucleosides, but it can use ATP or GTP as a phosphate donor .
Cellular Effects
Cytidine-13C has significant effects on various types of cells and cellular processes. It controls neuronal-glial glutamate cycling, affecting cerebral phospholipid metabolism, catecholamine synthesis , and DNA synthesis in the S-phase of the cell cycle .
Molecular Mechanism
The molecular mechanism of Cytidine-13C involves its conversion to uridine monophosphate and cytidine monophosphate by uridine-cytidine kinase 2 . This enzyme does not phosphorylate deoxyribonucleosides or purine ribonucleosides, but it can use ATP or GTP as a phosphate donor .
Temporal Effects in Laboratory Settings
It is known that Cytidine-13C is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Metabolic Pathways
Cytidine-13C is involved in several metabolic pathways. It is a precursor of uridine and plays a crucial role in controlling neuronal-glial glutamate cycling . It is also involved in the synthesis of catecholamines .
Transport and Distribution
The transport and distribution of Cytidine-13C within cells and tissues involve several processes. Overexpression of uracil permease and a nucleoside transporter from Bacillus amyloliquefaciens has been found to increase cytidine production in Escherichia coli .
Subcellular Localization
A subset of Cytidine-13C resides within the nucleolus and associates with critical ribosome biogenesis factors . Simultaneous expression of Cytidine-13C and either of Tet FL, CD or CDm resulted in the altered subcellular localization of both Tet2 and Tet3 into the cytoplasm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-13C typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar and base components.
Glycosylation: The sugar component is glycosylated with the base under acidic or basic conditions to form the nucleoside.
Purification: The product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine: A naturally occurring nucleoside with a similar structure.
Deoxycytidine: Another nucleoside analog used in various applications.
Fluorocytidine: A modified nucleoside with enhanced properties.
Uniqueness
Cytidine-13C is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. Its ability to interfere with nucleic acid synthesis makes it a valuable tool in both research and clinical settings.
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-URLSOCJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)

![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)
